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Compound of Interest

Compound Name: H-Met-Thr-OH

Cat. No.: B3265722

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide H-Met-Thr-OH, also
known as Methionyl-Threonine. It covers its chemical properties, a detailed synthesis protocol,
and characterization methods, designed for professionals in research and drug development.

Peptide Overview

H-Met-Thr-OH is a dipeptide composed of L-methionine and L-threonine residues.[1] It is a
product of protein digestion or catabolism and can be classified as a metabolite.[1][2] While
some dipeptides are known to have physiological or cell-signaling effects, Methionyl-Threonine
is primarily considered a short-lived intermediate in amino acid degradation pathways.[2] For
research purposes, it is typically produced synthetically as a lyophilized powder.[3]

Quantitative Data Summary

The following tables summarize the key identifiers and physicochemical properties of H-Met-
Thr-OH.

Table 1: Peptide Identification
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Identifier Value Reference

Sequence Met-Thr (MT) [11[3]

Full Name L-Methionyl-L-Threonine [1][4]
(2S,3R)-2-[[(2S)-2-amino-4-

IUPAC Name methylsulfanylbutanoyllamino]-  [1]
3-hydroxybutanoic acid

Molecular Formula C9H18N204S [11[3]

CAS Number 40883-16-7 [4][5]

PubChem CID 7021822 [1]

Table 2: Physicochemical Properties
Property Value Reference
Molecular Weight 250.32 g/mol [11[3]

Monoisotopic Mass

250.09872823 Da

[1]

Form

Lyophilized Powder

[3]

Storage

Store at or below -20 °C

[3]

Chemical Structure

The chemical structure of H-Met-Thr-OH consists of a methionine residue linked to a threonine

residue via a peptide bond.

Caption: Chemical structure of H-Met-Thr-OH.

Experimental Protocols

The synthesis of H-Met-Thr-OH is typically achieved via Solid-Phase Peptide Synthesis

(SPPS) using the Fmoc/tBu strategy. This method involves the sequential addition of protected

amino acids to a growing peptide chain anchored to a solid resin support.
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Materials and Reagents

Resin: 2-Chlorotrityl chloride resin or Wang resin.
Amino Acids: Fmoc-Thr(tBu)-OH, Fmoc-Met-OH.

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine,
Diisopropylethylamine (DIPEA).

Coupling Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium
hexafluorophosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt), or
Dicyclohexylcarbodiimide (DCC) and HOB.

Deprotection Solution: 20% (v/v) piperidine in DMF.

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%
water.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system,
C18 column, Acetonitrile (ACN), Water, TFA.

Synthesis Workflow

The synthesis follows a cyclical process of deprotection and coupling, followed by a final

cleavage and purification step.
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Solid-Phase Peptide Synthesis (SPPS)
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Caption: Experimental workflow for H-Met-Thr-OH synthesis.
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Detailed Synthesis Steps

o Resin Preparation and First Amino Acid Loading:
o Swell the chosen resin (e.g., 2-chlorotrityl resin) in DMF for 1 hour in a reaction vessel.

o Dissolve Fmoc-Thr(tBu)-OH (2 equivalents to resin capacity) and DIPEA (4 equivalents) in
DMF.

o Add the amino acid solution to the swollen resin and agitate for 2-4 hours.
o Cap any unreacted sites using a solution of DCM:MeOH:DIPEA (17:2:1) for 30 minutes.
o Wash the resin thoroughly with DMF and DCM and dry under vacuum.
e Fmoc Deprotection:
o Add 20% piperidine in DMF to the resin.

o Agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete
removal of the Fmoc protecting group.

o Wash the resin multiple times with DMF to remove all traces of piperidine.
e Coupling of the Second Amino Acid (Methionine):

o In a separate vial, pre-activate Fmoc-Met-OH (3 equivalents) with HBTU/HOBt (3
equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

o Add the activated amino acid solution to the deprotected resin.

o Agitate for 1-2 hours. The completion of the coupling reaction can be monitored using a
Kaiser test.

o After completion, wash the resin thoroughly with DMF and DCM.

e Final Deprotection:
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o Perform a final Fmoc deprotection step as described in step 2 to expose the N-terminal
amine of Methionine.

o Wash the peptide-resin extensively with DMF, followed by DCM, and dry it completely
under vacuum.

Cleavage and Deprotection

Treat the dried peptide-resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for
2-3 hours at room temperature. TFA cleaves the peptide from the resin and removes the t-
Butyl side-chain protecting group from Threonine.

Filter the resin and collect the TFA solution containing the crude peptide.

Precipitate the crude peptide by adding the TFA solution to a large volume of ice-cold diethyl
ether.

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two
more times.

Dry the crude peptide pellet under vacuum.

Purification and Characterization

Purification: Dissolve the crude peptide in a minimal amount of agueous solution (e.g., 5-
10% ACN in water with 0.1% TFA). Purify the peptide using a preparative RP-HPLC system
with a C18 column.[4][6][7] A linear gradient of acetonitrile in water (both containing 0.1%
TFA) is typically used for elution.[4][6]

Characterization: Collect the fractions containing the purified peptide. Confirm the identity
and purity of the peptide using analytical RP-HPLC and Liquid Chromatography-Mass
Spectrometry (LC-MS) to verify the correct molecular weight.[6]

Lyophilization: Pool the pure fractions and lyophilize to obtain the final H-Met-Thr-OH
peptide as a white, fluffy powder.

Biological Context and Signaling
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H-Met-Thr-OH is a simple dipeptide and, as of the current scientific literature, is not known to
possess a specific signaling function or to be a ligand for any known receptor. While individual
amino acids like leucine can modulate signaling pathways such as mTOR to influence protein
synthesis, such a role has not been attributed to this specific dipeptide.[8] Its primary biological
role is considered to be that of a transient intermediate in protein turnover.[2] Therefore, no
specific signaling pathway diagram is applicable.

Conclusion

This guide provides the essential technical information for the synthesis and characterization of
the H-Met-Thr-OH dipeptide. The detailed protocols for SPPS and subsequent purification are
based on established methodologies in peptide chemistry and should enable researchers to
produce this peptide with high purity for various research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3265722#h-met-thr-oh-peptide-sequence-and-
formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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